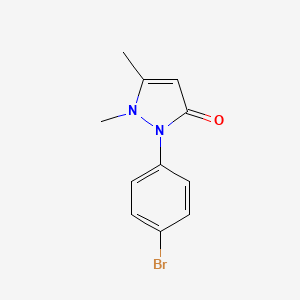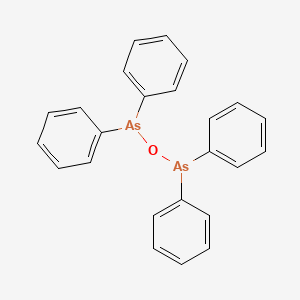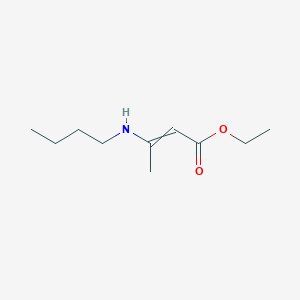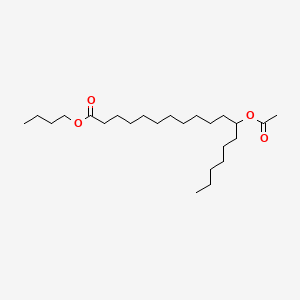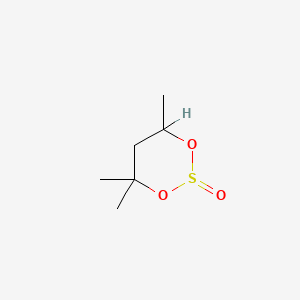
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide is an organic compound with the molecular formula C6H12O3S. It is known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of a dioxathiane ring, which includes sulfur and oxygen atoms, and three methyl groups attached to the ring structure .
Méthodes De Préparation
The synthesis of 1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide involves several steps and specific reaction conditions. One common method includes the reaction of 4,4,6-trimethyl-1,3,2-dioxathiane with an oxidizing agent to introduce the oxide group. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure high yield and purity .
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and metabolic pathways. Its ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide can be compared with other similar compounds, such as:
1,3,2-Dioxathiolane, 2-oxide: Similar in structure but lacks the trimethyl groups, leading to different reactivity and applications.
4,5,6-Trimethyl-1,3,2-dioxathiane 2-oxide: Another closely related compound with slight variations in the position of methyl groups.
The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of the oxide group, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
4727-95-1 |
|---|---|
Formule moléculaire |
C6H12O3S |
Poids moléculaire |
164.22 g/mol |
Nom IUPAC |
4,4,6-trimethyl-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C6H12O3S/c1-5-4-6(2,3)9-10(7)8-5/h5H,4H2,1-3H3 |
Clé InChI |
BDZTUIYOUUDAFO-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OS(=O)O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


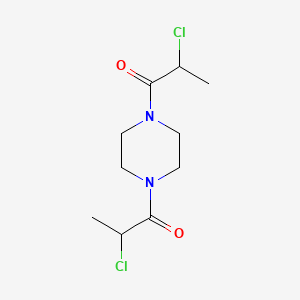
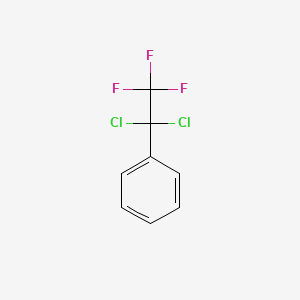
![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)

![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)

![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
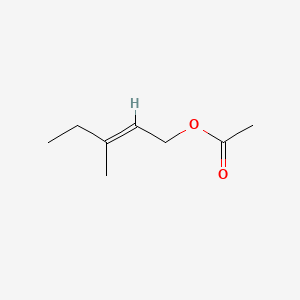
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
